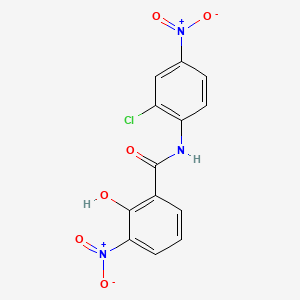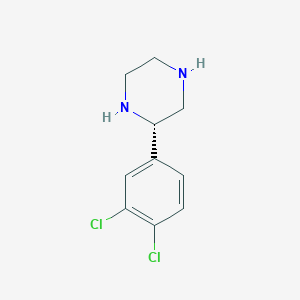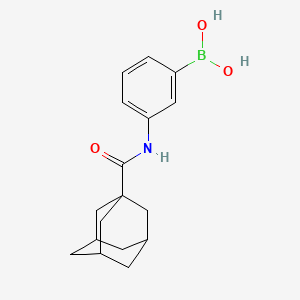
(3-(Adamantane-1-carboxamido)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Dihydroxyboryl)phenyl]-1-adamantanecarboxamide: is a boron-containing compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of both boronic acid and adamantane moieties in its structure imparts distinctive properties that make it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dihydroxyboryl)phenyl]-1-adamantanecarboxamide typically involves the coupling of 3-(Dihydroxyboryl)phenylamine with 1-adamantanecarboxylic acid. The reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The boronic acid group in N-[3-(Dihydroxyboryl)phenyl]-1-adamantanecarboxamide can undergo oxidation reactions to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Modified boronic acid derivatives.
Substitution: Halogenated phenyl derivatives.
科学研究应用
Chemistry: N-[3-(Dihydroxyboryl)phenyl]-1-adamantanecarboxamide is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules. Its boronic acid group is valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology: In biological research, this compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a targeted cancer treatment. The adamantane moiety enhances its stability and cellular uptake.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development. Its boronic acid group can inhibit proteasomes, enzymes involved in protein degradation, which is a therapeutic strategy in cancer treatment.
Industry: In the industrial sector, N-[3-(Dihydroxyboryl)phenyl]-1-adamantanecarboxamide is explored for its use in the development of advanced materials, such as boron-containing polymers and catalysts.
作用机制
The mechanism of action of N-[3-(Dihydroxyboryl)phenyl]-1-adamantanecarboxamide involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes like proteasomes. The adamantane moiety contributes to the compound’s stability and enhances its ability to penetrate biological membranes.
相似化合物的比较
- N-[3-(Dihydroxyboryl)phenyl]glycinamide
- N-[3-(Dihydroxyboryl)phenyl]-1-(propylsulfonyl)prolinamide
- 3-Carboxyphenylboronic acid
Comparison: N-[3-(Dihydroxyboryl)phenyl]-1-adamantanecarboxamide is unique due to the presence of the adamantane moiety, which imparts enhanced stability and lipophilicity compared to other boronic acid derivatives. This makes it particularly suitable for applications requiring robust and stable compounds, such as in drug development and materials science.
属性
CAS 编号 |
155535-81-2 |
|---|---|
分子式 |
C17H22BNO3 |
分子量 |
299.2 g/mol |
IUPAC 名称 |
[3-(adamantane-1-carbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C17H22BNO3/c20-16(19-15-3-1-2-14(7-15)18(21)22)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13,21-22H,4-6,8-10H2,(H,19,20) |
InChI 键 |
PLDRPZANOOMBMX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)

![3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14154861.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)
![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)
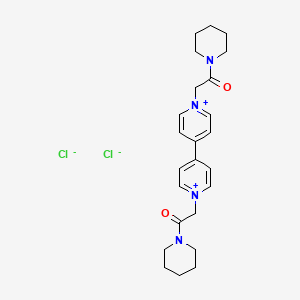
![methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14154905.png)
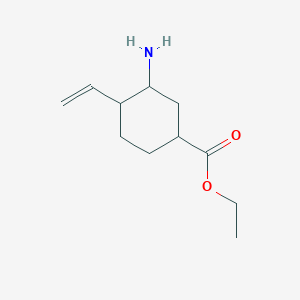
![3,3-Dimethyl-3,4-dihydro-1h-benzo[c]chromene-1,6(2h)-dione](/img/structure/B14154907.png)
![(5E)-5-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14154911.png)
